NNEI 2'-Indazole Isomer RM is a synthetic cannabinoid that belongs to the family of indazole derivatives. It has garnered attention due to its potential as a psychoactive substance and its structural similarity to other known cannabinoids. This compound is particularly relevant in the context of research on new psychoactive substances, as it exhibits unique pharmacological properties that may influence cannabinoid receptor activity.
The compound NNEI 2'-Indazole Isomer RM has been studied primarily in the context of synthetic cannabinoid research. Its synthesis and characterization have been documented in various scientific articles, including those focusing on synthetic cannabinoids and their interactions with cannabinoid receptors. Notably, studies have utilized advanced analytical techniques such as nuclear magnetic resonance and mass spectrometry to elucidate its structure and properties .
NNEI 2'-Indazole Isomer RM is classified as a synthetic cannabinoid receptor agonist. It interacts with the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system involved in various physiological processes, including pain modulation, appetite regulation, and mood stabilization.
The synthesis of NNEI 2'-Indazole Isomer RM involves several key steps, typically starting from readily available precursors. Common methods include:
The synthesis can be optimized by varying reaction conditions such as temperature, solvent choice, and catalyst concentration. For example, using different solvents can significantly affect the yield and purity of the final product. Additionally, monitoring reaction progress through techniques like thin-layer chromatography is crucial for ensuring optimal conditions throughout the synthesis process.
The molecular structure of NNEI 2'-Indazole Isomer RM features an indazole ring system substituted with various functional groups that enhance its biological activity. The specific arrangement of atoms within this structure contributes to its interaction with cannabinoid receptors.
NNEI 2'-Indazole Isomer RM can undergo various chemical reactions typical for indazole derivatives, including:
Understanding the reactivity of NNEI 2'-Indazole Isomer RM is essential for designing new compounds with tailored properties. Reaction conditions such as temperature, solvent polarity, and catalyst choice play critical roles in determining the outcome of these chemical transformations.
NNEI 2'-Indazole Isomer RM acts primarily as an agonist at cannabinoid receptors CB1 and CB2. Upon binding to these receptors, it initiates a cascade of intracellular signaling pathways that result in various physiological effects.
Studies have shown that this compound exhibits biased signaling, meaning it preferentially activates certain pathways over others within the receptor system. This bias can influence therapeutic outcomes and side effects associated with cannabinoid receptor activation .
Relevant analyses such as differential scanning calorimetry (DSC) can provide insights into thermal stability and phase transitions.
NNEI 2'-Indazole Isomer RM has several scientific applications:
This compound exemplifies the ongoing exploration within cannabinoid research, highlighting both its potential benefits and risks associated with synthetic cannabinoids.
Synthetic cannabinoids (SCs) represent the largest category of novel psychoactive substances (NPS), comprising 31% of all reported NPS globally as of 2023 [3]. These compounds emerged prominently in the mid-2000s as "legal highs" designed to mimic Δ9-tetrahydrocannabinol (THC) effects while circumventing legal restrictions. The European drug market has witnessed unprecedented scaling of SC production and trafficking, with law enforcement agencies reporting record seizures of 41.4 tonnes in 2023–2024 [1]. This proliferation is characterized by:
Table 1: Synthetic Cannabinoid Seizures and Detections in Europe (2023–2024)
Metric | 2023 | 2024 | Trend |
---|---|---|---|
Total NPS Seizures | 37 tonnes | 41.4 tonnes | ↑ 11.9% |
New SCs Identified | 8 | 20 | ↑ 150% |
Semi-synthetic Cannabinoids Detected | 6 | 18 | ↑ 200% |
Production Sites Dismantled (EU) | 29 | 53 | ↑ 82.8% |
Data compiled from EUDA reports [1]
Indazole-based synthetic cannabinoids constitute a structurally distinct class characterized by a bicyclic indazole core that confers enhanced metabolic stability and receptor affinity compared to early indole scaffolds. This evolution follows a systematic structural template comprising four modifiable regions:
NNEI 2'-Indazole Isomer RM (N-(naphthalen-1-yl)-2-pentyl-2H-indazole-3-carboxamide; MW: 357.45 g/mol) exemplifies this evolution, featuring a naphthyl-linked carboxamide and pentyl tail [2] [7]. Its structural signature includes:
Table 2: Structural Comparison of NNEI 2'-Indazole Isomer RM with Key Analogues
Compound | Core Structure | Linked Group | Tail | Potency Relative to THC |
---|---|---|---|---|
NNEI 2'-Indazole RM | 2H-indazole | Naphthalen-1-yl | Pentyl | ~5–10× |
JWH-018 (1st gen) | Indole | Naphthalen-1-yl | Pentyl | ~4–5× |
AB-CHMINACA (2nd gen) | Indazole | Adamantyl | Methyl | ~10–20× |
MN-18 (Isomer) | 1H-indazole | Naphthalen-1-yl | Pentyl | Comparable to NNEI |
Structural data derived from analytical characterizations [2] [4] [7]
Forensic analyses reveal that linker diversification (carboxamide vs. carboxylate) significantly alters fragmentation patterns in electron ionization mass spectrometry (EI-MS), complicating identification. Indazole carboxamides like NNEI exhibit dominant fragment ions at m/z 127 (naphthyl+) and m/z 230 (indazole carboxamide+) [3].
Isomerism presents acute challenges in NPS surveillance, as positional isomers exhibit identical molecular formulas yet distinct pharmacological profiles. NNEI 2'-Indazole Isomer RM exemplifies this through its regioisomeric complexity:
Table 3: Analytical Techniques for Differentiating NNEI Isomers
Technique | 1H-Indazole Isomer Signature | 2H-Indazole Isomer (NNEI RM) Signature |
---|---|---|
GC-EI-MS | Base peak m/z 284 [M-CO]+ | Base peak m/z 286 [M-C₅H₁₁]+• |
LC-ESI-MS/MS | Dominant product ion m/z 141 | Dominant product ion m/z 127 |
NMR (¹H) | H-1 proton at δ 13.2–13.8 ppm | H-1 proton absent; N-CH₂ at δ 4.65 ppm |
Retention Time (HPLC) | 8.2 min (C18 column) | 9.7 min (C18 column) |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3